molecular formula C22H30ClNO4 B11621089 2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate

2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate

Cat. No.: B11621089
M. Wt: 407.9 g/mol
InChI Key: HAYNRQPCCPRBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxoethyl group, and a leucinate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate typically involves a multi-step process. One common method starts with the preparation of the chlorophenyl derivative, which is then reacted with an oxoethyl group under controlled conditions. The final step involves the introduction of the leucinate moiety through a coupling reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving consistent quality. Additionally, purification steps, such as crystallization or chromatography, are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylcyclohexyl N-(4-chlorophenyl)carbamate
  • 4-methylcyclohexyl N-(4-chloro-2-methoxyphenyl)carbamate
  • 2-chloro-4-methoxyphenyl N-(4-chloro-2-methoxyphenyl)carbamate

Uniqueness

What sets 2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C22H30ClNO4

Molecular Weight

407.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 4-methyl-2-[(4-methylcyclohexanecarbonyl)amino]pentanoate

InChI

InChI=1S/C22H30ClNO4/c1-14(2)12-19(24-21(26)17-6-4-15(3)5-7-17)22(27)28-13-20(25)16-8-10-18(23)11-9-16/h8-11,14-15,17,19H,4-7,12-13H2,1-3H3,(H,24,26)

InChI Key

HAYNRQPCCPRBAX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)OCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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